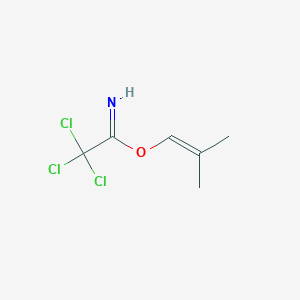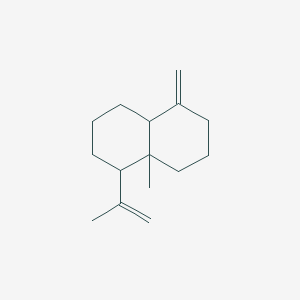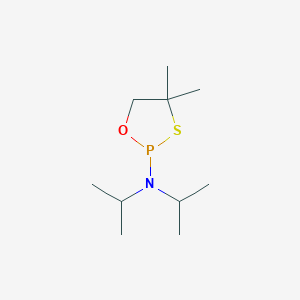
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring with specific substitutions, including a trifluoromethyl group and an oxide group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a nitrone, followed by oxidation to introduce the oxide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxide group, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with modified oxide groups.
Applications De Recherche Scientifique
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxide group can participate in redox reactions, influencing the compound’s reactivity and potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
Uniqueness
Compared to similar compounds, 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
Propriétés
Numéro CAS |
168898-15-5 |
|---|---|
Formule moléculaire |
C7H10F3NO |
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
2,2-dimethyl-1-oxido-5-(trifluoromethyl)-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H10F3NO/c1-6(2)4-3-5(11(6)12)7(8,9)10/h3-4H2,1-2H3 |
Clé InChI |
LIWSSYNQDMQSCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=[N+]1[O-])C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)

![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)





![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)


